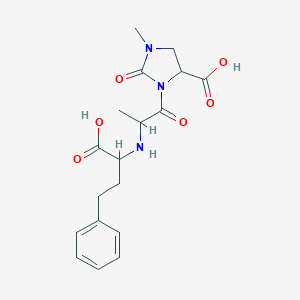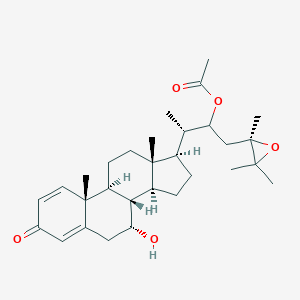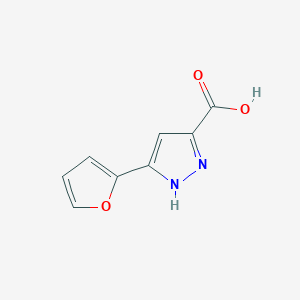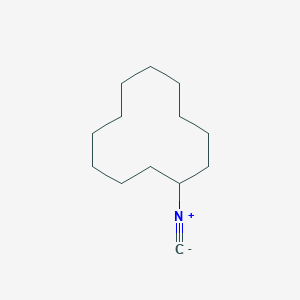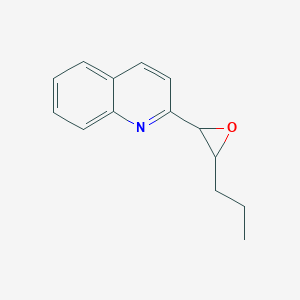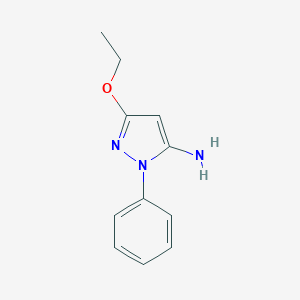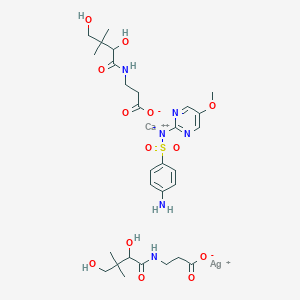
Cicatrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cicatrol is a synthetic compound that has been used in scientific research for a variety of applications. It is a unique molecule that has shown promise in various fields of study, including biochemistry, pharmacology, and physiology.
Wirkmechanismus
The mechanism of action of Cicatrol is complex and not fully understood. However, it is believed to modulate various signaling pathways in cells, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Cicatrol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, Cicatrol has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Cicatrol in lab experiments is its versatility. It can be used in a variety of applications, including cell culture studies, animal models, and clinical trials. Additionally, Cicatrol is a synthetic compound, which means that it can be easily modified to create derivatives with different properties.
However, there are also some limitations to using Cicatrol in lab experiments. One of the primary limitations is its cost. Cicatrol is a relatively expensive compound, which can limit its use in some research settings. Additionally, Cicatrol is a synthetic compound, which means that it may not fully replicate the properties of natural compounds in some cases.
Zukünftige Richtungen
There are several future directions for research involving Cicatrol. One area of interest is in the development of new derivatives of Cicatrol with improved properties. Additionally, there is interest in exploring the potential therapeutic applications of Cicatrol, particularly in the treatment of cancer and autoimmune diseases. Finally, there is interest in exploring the potential use of Cicatrol in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
Cicatrol is a synthetic compound that has shown promise in various fields of scientific research. Its versatility and ability to modulate various signaling pathways in cells make it a valuable tool for studying biochemical pathways and mechanisms. While there are some limitations to using Cicatrol in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Synthesemethoden
Cicatrol is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the intermediate molecule, which is then further modified to create the final product. The synthesis method typically involves the use of various chemical reagents and catalysts, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
Cicatrol has been used in scientific research for a variety of applications. One of the primary uses of Cicatrol is in the study of biochemical pathways and mechanisms. It has been shown to modulate various signaling pathways in cells, which can provide insight into the underlying mechanisms of various diseases and disorders.
Eigenschaften
CAS-Nummer |
123774-77-6 |
|---|---|
Produktname |
Cicatrol |
Molekularformel |
C29H43AgCaN6O13S |
Molekulargewicht |
863.7 g/mol |
IUPAC-Name |
calcium;silver;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H11N4O3S.2C9H17NO5.Ag.Ca/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2-7H,12H2,1H3;2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;/q-1;;;+1;+2/p-2 |
InChI-Schlüssel |
JIATYBYHEXWFRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Synonyme |
calcium pantothenate - carboxymethylcellulose - glycerin - silver sulfameter - xylene calcium pantothenate, carboxymethylcellulose, glycerin, silver sulfameter, xylene drug combination CF-100 cicatrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



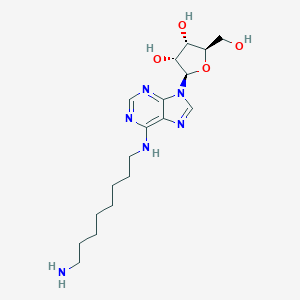
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
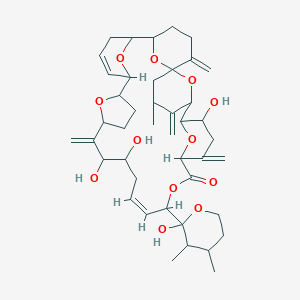
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
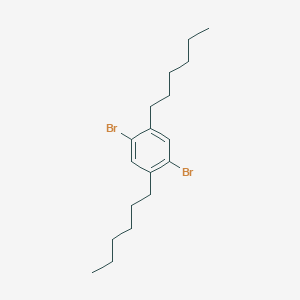

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
